(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile
CAS No.:
Cat. No.: VC15794014
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2 |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | (3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C8H12N2/c9-4-8-7-3-1-2-6(7)5-10-8/h6-8,10H,1-3,5H2/t6-,7-,8?/m0/s1 |
| Standard InChI Key | YVJNNEITXBTHSZ-WPZUCAASSA-N |
| Isomeric SMILES | C1C[C@H]2CNC([C@H]2C1)C#N |
| Canonical SMILES | C1CC2CNC(C2C1)C#N |
Introduction
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is an organic compound featuring a unique bicyclic structure, consisting of a cyclopentane ring fused to a pyrrole ring. This compound is characterized by its molecular formula, C₈H₁₂N₂, and a molecular weight of approximately 136.19 g/mol . The presence of a carbonitrile functional group (-C≡N) enhances its reactivity and versatility in various chemical applications.
Synthesis Methods
The synthesis of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile can be achieved through several methods, often involving the formation of the bicyclic ring system followed by the introduction of the carbonitrile group. Specific synthesis routes may vary depending on the starting materials and desired yield.
Potential Applications
This compound has potential applications in various fields, including medicinal chemistry and materials science. Its unique structure and functional group make it a candidate for exploring novel biological activities and chemical transformations.
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Exploration of biological activities and drug development |
| Materials Science | Synthesis of novel materials with specific properties |
Biological Activities and Interaction Studies
Research into the biological activities of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile involves studying its interactions with biological targets. These studies are crucial for understanding its pharmacological potential and identifying potential therapeutic applications.
Related Compounds
Several compounds share structural features with (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile, including:
-
(1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid: Contains a carboxylic acid group, which may confer different biological activities.
-
(3aR,6aS)-tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate: Used in synthetic applications as a tert-butyl ester .
-
(3aR,6aS)-octahydrocyclopenta[c]pyrrole: The parent structure without functional groups, fundamental for synthesis.
| Compound | CAS Number | Key Features |
|---|---|---|
| (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | 926276-11-1 | Carboxylic acid group |
| (3aR,6aS)-tert-butyl octahydrocyclopenta[c]pyrrole-1-carboxylate | 907606-68-2 | Tert-butyl ester |
| (3aR,6aS)-octahydrocyclopenta[c]pyrrole | 1932151-95-5 | Parent structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume